2-chloro-6-fluoro-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride
Description
2-Chloro-6-fluoro-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a synthetic benzamide derivative featuring a halogenated aromatic core (2-chloro-6-fluoro substitution) linked to a piperazine-ethylamine side chain modified with a phenylsulfonyl group.
Properties
IUPAC Name |
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-2-chloro-6-fluorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3S.ClH/c20-16-7-4-8-17(21)18(16)19(25)22-9-10-23-11-13-24(14-12-23)28(26,27)15-5-2-1-3-6-15;/h1-8H,9-14H2,(H,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNIJFVKOGKBRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of 2-chloro-6-fluorobenzamide through the reaction of 2-chloro-6-fluorobenzoic acid with thionyl chloride, followed by the addition of ammonia.
Piperazine Derivative Synthesis: The piperazine ring is functionalized with a phenylsulfonyl group through a nucleophilic substitution reaction.
Coupling Reaction: The functionalized piperazine derivative is then coupled with the benzamide core using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of Hydrochloride Salt: The final product is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzamide core, potentially converting the amide group to an amine.
Substitution: The chloro and fluoro substituents on the benzamide core can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Amino derivatives of the benzamide core.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Pharmacological Activity
The compound has been investigated for its pharmacological properties, particularly as an antagonist or modulator of various biological targets. Studies indicate that it exhibits notable activity against certain cancer cell lines, suggesting its potential as an anticancer agent.
Case Study Example :
In vitro studies demonstrated that 2-chloro-6-fluoro-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride significantly inhibited the proliferation of MCF-7 breast cancer cells, with an IC50 value indicating effective cytotoxicity at low concentrations .
G Protein-Coupled Receptor Modulation
Research indicates that compounds with similar structures have been shown to interact with G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes. The modulation of GPCRs by this compound could lead to therapeutic applications in treating disorders mediated by these receptors .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the piperazine moiety have resulted in compounds that show efficacy against bacterial strains, indicating a potential application in antimicrobial therapies.
Data Table: Summary of Biological Activities
Biological Activity
2-Chloro-6-fluoro-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, including a chloro and fluoro substituent on the benzene ring and a piperazine moiety that may contribute to its biological efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of the piperazine ring suggests potential interactions with neurotransmitter systems, while the sulfonyl group may enhance solubility and bioavailability.
Antitumor Activity
Recent studies have evaluated the antitumor properties of similar compounds containing piperazine derivatives. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines, indicating that this compound may exhibit similar effects.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 5.0 | |
| Compound B | MCF-7 | 3.5 | |
| 2-Chloro-6-fluoro... | TBD | TBD | TBD |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it may possess activity against certain bacterial strains, although further studies are required to elucidate its spectrum of activity.
Case Studies
- Case Study on Antitumor Activity : A study conducted on a series of piperazine derivatives demonstrated that compounds with similar functionalities exhibited significant cytotoxicity against breast cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity.
- Clinical Relevance : In a clinical setting, derivatives of piperazine have been used in combination therapies for their synergistic effects in cancer treatment, suggesting that this compound could play a role in future therapeutic regimens.
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogs from pesticide chemistry and pharmacologically relevant benzamide derivatives. Below is a detailed analysis:
Structural Analogues in Pesticide Chemistry
highlights benzamide/sulfonamide-based pesticides, such as:
- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) : Shares a benzamide backbone but lacks the piperazine-sulfonyl group. Its dichlorophenyl and ethoxymethoxy substituents enhance hydrophobicity, favoring herbicidal activity .
- Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) : Contains a sulfonamide group but integrates a triazolone ring, enabling soil residual activity via radical scavenging .
Key Differences :
- The target compound’s piperazine-ethyl linker and phenylsulfonyl group differentiate it from pesticidal analogs, suggesting divergent mechanisms (e.g., receptor binding vs. photosynthetic inhibition).
- Halogenation patterns (2-chloro-6-fluoro vs. 2,3-dichloro in etobenzanid) may influence electronic properties and target specificity.
Pharmacologically Relevant Analogues
describes 4-iodo-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)benzamide hydrochloride , a structurally related research chemical.
Functional Implications :
- The phenylsulfonyl group in the target compound may confer sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase), whereas the 4-iodo analog’s methoxyphenyl and pyridinyl groups could enhance receptor affinity (e.g., serotonin or dopamine receptors).
- Halogen type (Cl/F vs. I) affects molecular polarity and binding kinetics; iodine’s larger atomic radius may improve target engagement but reduce metabolic stability compared to chloro-fluoro substituents.
Physicochemical Properties
- Solubility : Both the target compound and its 4-iodo analog utilize hydrochloride salts to improve aqueous solubility, critical for in vivo studies.
- Stability : The phenylsulfonyl group may enhance resistance to oxidative degradation compared to methoxy or pyridinyl groups .
Q & A
What are the established synthetic routes for 2-chloro-6-fluoro-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride, and what are their critical reaction parameters?
Level: Basic
Answer:
The synthesis typically involves multi-step protocols, including:
- Step 1: Preparation of the phenylsulfonyl piperazine intermediate via sulfonylation of piperazine derivatives under anhydrous conditions (e.g., using dichloromethane as a solvent and triethylamine as a base) .
- Step 2: Coupling of the intermediate with 2-chloro-6-fluorobenzoyl chloride using a nucleophilic substitution reaction.
- Step 3: Hydrochloride salt formation via acid treatment.
Critical Parameters:
- Temperature control (<0°C for sulfonylation to prevent side reactions).
- Solvent selection (e.g., THF or DMF for amide bond formation).
- Purification via column chromatography or recrystallization to achieve >95% purity .
How can researchers address low yields during the final coupling step of this compound?
Level: Advanced
Answer:
Low yields in coupling reactions (e.g., <5% in similar benzamide syntheses ) may arise from steric hindrance or poor nucleophilicity. Mitigation strategies include:
- Catalytic Optimization: Use coupling agents like HATU or EDCI to enhance efficiency.
- Solvent Polarity Adjustment: Switch to polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Temperature Modulation: Conduct reactions under reflux to overcome activation barriers.
- Intermediate Pre-activation: Convert the carboxylic acid to an active ester before coupling .
What analytical techniques are essential for confirming the structural integrity of this compound?
Level: Basic
Answer:
- NMR Spectroscopy: H and C NMR to verify substituent positions (e.g., distinguishing chloro/fluoro substituents on the benzamide ring) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H]+ for CHClFNOS: 468.08).
- X-ray Crystallography: Resolve crystal structure to validate stereochemistry and piperazine sulfonyl conformation .
How does the phenylsulfonyl piperazine moiety influence the compound’s pharmacokinetic profile?
Level: Advanced
Answer:
The phenylsulfonyl group enhances metabolic stability by:
- Lipophilicity Increase: Improving membrane permeability (logP ~2.5 predicted via computational modeling).
- CYP450 Inhibition Resistance: Sulfonyl groups reduce oxidative metabolism, as seen in analogs with extended plasma half-lives .
- Protein Binding: High albumin affinity due to aromatic stacking, potentially altering free drug concentration.
Methodology: - In Vitro Assays: Microsomal stability tests (human/rat liver microsomes).
- MD Simulations: Predict interactions with cytochrome P450 enzymes .
What strategies resolve contradictions in reported biological activity data for this compound?
Level: Advanced
Answer:
Discrepancies in bioactivity (e.g., conflicting IC values in kinase inhibition assays) require:
- Standardized Assay Conditions: Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation time.
- Orthogonal Validation: Use SPR (surface plasmon resonance) alongside enzymatic assays to confirm binding affinity.
- Meta-Analysis: Cross-reference data from peer-reviewed studies (e.g., exclude non-GLP-compliant results) .
What safety precautions are critical during handling and storage of this compound?
Level: Basic
Answer:
- Handling: Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation/contact (acute toxicity LD >2000 mg/kg in rats ).
- Storage: Keep in airtight containers at 2–8°C under inert gas (N) to prevent hydrolysis of the sulfonyl group.
- Waste Disposal: Follow EPA guidelines for halogenated waste (incineration with scrubbing for HCl removal) .
How can researchers validate the compound’s selectivity for a target receptor?
Level: Advanced
Answer:
- Competitive Binding Assays: Use radiolabeled ligands (e.g., H-labeled analogs) to measure displacement in receptor-rich tissues.
- Off-Target Screening: Employ panels (e.g., Eurofins CEREP) to assess activity against 100+ unrelated receptors.
- Cryo-EM/Co-crystallization: Resolve ligand-receptor complexes to identify binding site interactions .
What computational tools predict the ecological impact of this compound?
Level: Advanced
Answer:
- QSAR Models: Predict bioaccumulation (logBCF) and toxicity (e.g., ECOSAR for aquatic toxicity).
- Molecular Dynamics: Simulate degradation pathways (e.g., hydrolysis of the sulfonamide bond in soil/water).
- Environmental Fate Analysis: Use EPI Suite to estimate half-life in water (>60 days suggests persistence ).
How do structural analogs compare in terms of reactivity and bioactivity?
Level: Basic
Answer:
| Analog | Key Difference | Bioactivity Impact |
|---|---|---|
| 2-Chloro-6-fluorobenzamide | Lacks piperazine sulfonyl group | Reduced kinase inhibition potency |
| N-(2-(piperazin-1-yl)ethyl)benzamide | Missing sulfonyl moiety | Lower metabolic stability |
What regulatory compliance steps are required for international shipping of this compound?
Level: Basic
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
